

An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxypyrimidine-4-carboxylic acid

Cat. No.: B108875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethoxypyrimidine-4-carboxylic acid** (C₇H₈N₂O₄), a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides insights into its synthesis, and explores its known biological activities and applications. The information is presented to support and guide researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

2,6-Dimethoxypyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The presence of two methoxy groups and a carboxylic acid function on the pyrimidine ring imparts specific chemical reactivity and physical characteristics to the molecule.

Molecular and Structural Data

A summary of the key molecular and structural identifiers for **2,6-Dimethoxypyrimidine-4-carboxylic acid** is provided in the table below.

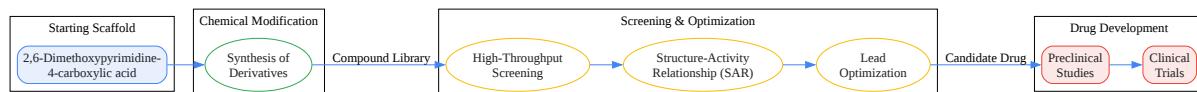
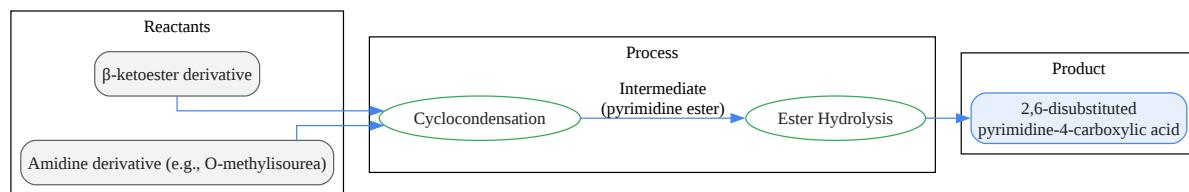
Property	Value	Reference
IUPAC Name	2,6-dimethoxypyrimidine-4-carboxylic acid	[1]
CAS Number	59864-30-1	[1]
Molecular Formula	C7H8N2O4	[1]
Molecular Weight	184.15 g/mol	[1]
SMILES	<chem>CC(=O)N1=NC(=NC=C1)OC</chem>	[1]
InChI	InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)	[1]

Physicochemical Data

The physicochemical properties of **2,6-Dimethoxypyrimidine-4-carboxylic acid** are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Melting Point	162°C (for 2,4-dimethoxy-6-carboxylic acid isomer)	[2]
Boiling Point	Not available	
Solubility	>27.6 µg/mL (at pH 7.4)	[1]
pKa	Not available	
LogP (predicted)	0.7	[1]

Note: The provided melting point is for the isomeric compound 2,4-Dimethoxypyrimidine-6-carboxylic acid, which shares the same CAS number in some databases. Caution should be exercised, and further verification is recommended for the exact melting point of the 2,6-dimethoxy isomer.



Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines is a well-established area of organic chemistry.

Generally, the construction of the pyrimidine ring involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative.

General Synthesis Approach

A common route to pyrimidine-4-carboxylic acids involves the cyclocondensation of a β -ketoester or a related 1,3-dicarbonyl compound with a suitable N-C-N building block. For 2,6-disubstituted pyrimidine-4-carboxylic acids, a typical synthetic strategy is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108875#2-6-dimethoxypyrimidine-4-carboxylic-acid-molecular-formula-c7h8n2o4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com